{[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene
CAS No.: 918972-68-6
Cat. No.: VC16929130
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918972-68-6 |
|---|---|
| Molecular Formula | C13H18O2 |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 2-methoxypent-4-enoxymethylbenzene |
| Standard InChI | InChI=1S/C13H18O2/c1-3-7-13(14-2)11-15-10-12-8-5-4-6-9-12/h3-6,8-9,13H,1,7,10-11H2,2H3 |
| Standard InChI Key | WGBXJLGIERQJAK-UHFFFAOYSA-N |
| Canonical SMILES | COC(CC=C)COCC1=CC=CC=C1 |
Introduction
Structural Characterization and Nomenclature
The IUPAC name {[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene systematically describes its molecular architecture:
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A benzene core substituted with a methoxymethyl ether group (–CH2O–).
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The ether oxygen connects to a 2-methoxypent-4-en-1-yl chain, which features:
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A five-carbon backbone (pentyl) with a double bond between positions 4 and 5 (4-en).
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A methoxy group (–OCH3) at position 2.
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Comparative Structural Analysis
A closely related compound, ({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene (CAS 112481-90-0), shares a similar backbone but substitutes the methoxy group at position 2 with a methyl group . This structural analog has a molecular formula of C14H20O2, a molecular weight of 220.31 g/mol, and a computed XLogP3-AA value of 3.2, indicating moderate hydrophobicity . Key differences in functional groups likely influence reactivity and physicochemical properties (Table 1).
Table 1: Structural and Physicochemical Comparison
Synthetic Pathways and Reactivity
Etherification Strategies
The synthesis of aromatic ethers like {[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene typically involves Williamson ether synthesis or Mitsunobu reactions. For example, the analogous compound in Search Result could be synthesized via:
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Protection of Alcohols: A pentenol intermediate is protected with a methoxymethyl (MOM) group using reagents like chloromethyl methyl ether (MOMCl) and a base .
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Coupling to Benzene: The protected alcohol reacts with benzyl bromide or similar electrophiles in the presence of a strong base (e.g., NaH) .
Functional Group Reactivity
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Methoxy Groups: The electron-donating methoxy group enhances the benzene ring’s electrophilic substitution reactivity, directing incoming substituents to ortho/para positions .
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Alkenyl Chain: The pent-4-enyl moiety introduces sites for hydrofunctionalization (e.g., hydroboration) or cycloaddition reactions (e.g., Diels-Alder) .
Physicochemical Properties
While experimental data for {[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene is unavailable, extrapolations from analogous compounds suggest:
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Boiling Point: Estimated 230–250°C based on similar molecular weights and functionalities .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., ethyl acetate, THF) due to the ether linkage .
Applications and Research Significance
Pharmaceutical Intermediates
Methoxymethyl-protected compounds are pivotal in multistep syntheses. For instance, 1,4-bis(methoxymethoxy)benzene (CAS 87905-74-6) serves as a precursor to hydroquinone derivatives used in anticancer agents . The pentenyl chain in {[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene could similarly act as a latent aldehyde for cross-coupling reactions .
Polymer Chemistry
Aromatic ethers with unsaturated side chains are explored as monomers for thermosetting resins. The alkene group enables polymerization via radical or cationic mechanisms, yielding materials with tunable thermal stability .
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